

Core Prodrug Mechanism and Pharmacology

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

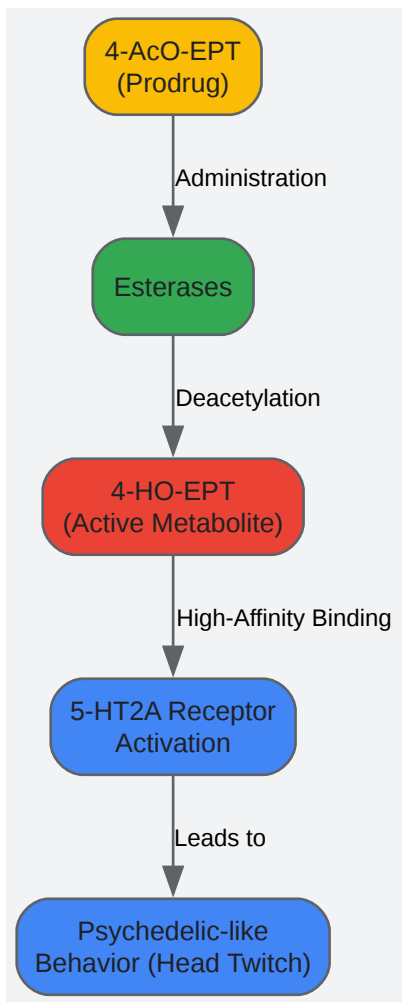
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The table below outlines the core transformation and key pharmacological relationships.

Property	4-AcO-EPT (Prodrug)	4-HO-EPT (Active Metabolite)
Chemical Structure	4-acetoxy substitution	4-hydroxy substitution [1]
Primary Mechanism	Inactive precursor; requires biotransformation	Direct 5-HT receptor agonist [2] [1]
In vitro 5-HT _{2A} Potency (Calcium Mobilization)	Lower potency (EC ₅₀ ~24.0 nM) [3]	Higher potency (EC ₅₀ ~4.24 nM) [3]
In vivo Behavioral Potency (Head-Twitch Response in Mice)	Active, with potency similar to its 4-HO analogue [1]	Active [1]
Key Metabolizing Enzyme	Esterases (presumed) [4]	N/A

This prodrug mechanism is visually summarized in the following pathway:



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Pathway from 4-AcO-EPT prodrug to behavioral effects.

Detailed Experimental Data and Protocols

For research purposes, key experimental data and methodology are detailed below.

Quantitative Binding and Functional Data

Receptor profiling reveals the binding affinities (K_i , nM) for 4-AcO-EPT and its primary targets [2]:

Receptor Target	4-AcO-EPT Binding Affinity (K _i , nM)	Interpretation
5-HT1A	>3,000 (EC ₅₀) [2]	Very weak affinity
5-HT2A	K _i data not explicitly given in search results; primary screen "hit" at 10μM [2]	Primary target for psychedelic effects
5-HT2B	Primary screen "hit" at 10μM [2]	Engagement noted; safety relevance
5-HT2C	Primary screen "hit" at 10μM [2]	Engagement noted
Histamine H1	Primary screen "hit" at 10μM [2]	Potential for sedative side effects
Alpha-2 Adrenergic	Primary screen "hit" at 10μM [2]	Potential for cardiovascular effects

Key Experimental Protocols

Critical in vivo and in vitro methods from the literature include:

- **In Vivo Behavioral Assay (Head-Twitch Response)**

- **Purpose:** To measure 5-HT2A receptor activation in a live animal model, a behavioral proxy for psychedelic effects [1].
- **Subjects:** Male C57BL/6J mice (6–8 weeks old) [1].
- **Drug Preparation:** 4-AcO-EPT fumarate is dissolved in isotonic saline [1].
- **Administration & Dosing:** Administered intraperitoneally (i.p.) at a volume of 5 mL/kg. A range of doses is tested to establish a dose-response curve [1].
- **Data Collection:** Mice are placed in observation chambers, and the number of characteristic head twitches is counted by trained observers or automated systems over a set period (e.g., 20-30 minutes post-injection) [1].

- **In Vitro Functional Assay (Calcium Mobilization)**

- **Purpose:** To assess the functional potency and efficacy of 4-AcO-EPT and 4-HO-EPT at human 5-HT2A receptors [1].

- **Cell Line:** Uses cells (e.g., HEK293) engineered to stably express the human 5-HT_{2A} receptor [1].
- **Assay Principle:** Cells are loaded with a fluorescent calcium-sensitive dye. Receptor activation triggers calcium release, which is measured as an increase in fluorescence [1].
- **Protocol:** Cells are exposed to a range of concentrations of the test compound. The resulting fluorescence change is recorded and used to calculate EC₅₀ (potency) and E_{max} (efficacy) values [1].

Chemical Characterization and Research Implications

Accurate chemical characterization is critical. The compound often described as "4-AcO-EPT fumarate" was identified via single-crystal X-ray diffraction as **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1)** [3] [5]. This means the crystalline form consists of two tryptammonium cations, one fumarate dianion, and one neutral fumaric acid molecule in the asymmetric unit [3]. This precise identification is essential for correct molecular weight calculations and dose preparation in research.

The collective data indicates that 4-AcO-EPT is a valuable tool for studying psychedelic prodrugs. Key research implications include its potential for optimized drug delivery and the broader exploration of structure-activity relationships in tryptamine-based therapeutics [5] [2].

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